5-Methyl-1-hexyne

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

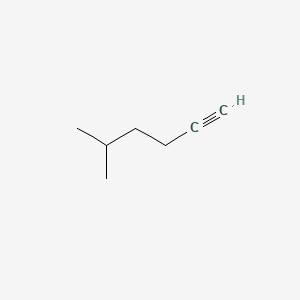

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methylhex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNANEMUCJGPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176499 | |

| Record name | 1-Hexyne, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2203-80-7 | |

| Record name | 1-Hexyne, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexyne, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-hexyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXYNE, 5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRO6EA6HK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Methyl-1-hexyne from Isovaleric Acid: A Technical Guide

This in-depth technical guide outlines a multi-step synthetic pathway for the preparation of 5-methyl-1-hexyne, a valuable terminal alkyne in organic synthesis, starting from the readily available isovaleric acid. This document is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic route and key reaction mechanisms.

The synthesis is accomplished through a three-step sequence:

-

Reduction of isovaleric acid to its corresponding primary alcohol, isoamyl alcohol.

-

Oxidation of isoamyl alcohol to isovaleraldehyde.

-

One-carbon homologation of isovaleraldehyde to the terminal alkyne, this compound, via established methodologies.

This guide will detail two highly effective methods for the final alkynylation step: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation using the Ohira-Bestmann reagent, allowing for a comparative assessment of these approaches.

Overall Synthetic Workflow

The transformation from isovaleric acid to this compound is a sequential process involving functional group interconversions. The logical flow of this synthesis is depicted below.

Caption: Overall synthetic pathway from isovaleric acid to this compound.

Step 1: Reduction of Isovaleric Acid to Isoamyl Alcohol

The initial step involves the reduction of the carboxylic acid group in isovaleric acid to a primary alcohol. This transformation can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LAH) or borane complexes.

Experimental Protocol: Using Lithium Aluminum Hydride (LAH)

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[1]

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of isovaleric acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[1]

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude isoamyl alcohol, which can be purified by distillation.

Quantitative Data for Step 1

| Method/Reagent | Solvent | Temperature | Reaction Time | Typical Yield | References |

| Lithium Aluminum Hydride (LAH) | THF | Reflux | 2-4 h | >85% | [1][3] |

| Borane-dimethyl sulfide (BMS) | THF | 0 °C to Room Temp | 6 h | High | [4][5][6] |

Step 2: Oxidation of Isoamyl Alcohol to Isovaleraldehyde

The second step is the oxidation of isoamyl alcohol to isovaleraldehyde. Several methods are available, ranging from classic chromic acid oxidation to more modern catalytic dehydrogenation processes.

Experimental Protocol: Catalytic Dehydrogenation

-

A fixed-bed reactor is filled with a suitable copper-based or other metal catalyst.[7]

-

Isoamyl alcohol is vaporized by heating in a preheater to approximately 250 °C.[8]

-

The vaporized isoamyl alcohol, mixed with an inert carrier gas such as nitrogen, is passed through the heated catalyst bed.[8]

-

The gaseous product stream exiting the reactor is cooled and condensed to obtain crude isovaleraldehyde.

-

The crude product is then purified, for example, by washing with a dilute sodium bicarbonate solution followed by distillation.[8]

Quantitative Data for Step 2

| Method/Reagent | Conditions | Conversion Rate | Purity/Yield | References |

| Gas-phase catalytic dehydrogenation (Cu catalyst) | 250 °C, continuous flow | 99.7% | 99.8% (purity) | [8] |

| Zinc Dichromate (ZDC) | 40% Acetic acid/water, 303 K, 24 h | - | Product identified |

Step 3: Conversion of Isovaleraldehyde to this compound

This final transformation is a one-carbon homologation of an aldehyde to a terminal alkyne. Two prominent and reliable methods are presented here: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Method A: The Corey-Fuchs Reaction

This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to form the terminal alkyne.[9][10]

Caption: Reaction scheme for the Corey-Fuchs reaction.

-

Step 3A: Synthesis of 1,1-Dibromo-4-methyl-1-pentene

-

To a solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane (DCM) at 0 °C under an argon atmosphere, add carbon tetrabromide (1.0 equivalent).[11]

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of isovaleraldehyde (1.0 equivalent) in dry DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

The mixture is then concentrated and purified by silica gel chromatography to yield the dibromoalkene.[11]

-

-

Step 3B: Synthesis of this compound

-

Dissolve the dibromoalkene (1.0 equivalent) from the previous step in dry THF under an argon atmosphere and cool the solution to -78 °C.[11]

-

Slowly add a solution of n-butyllithium (2.0 equivalents) and stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

-

Method B: The Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

This method provides a milder, often one-pot, alternative for converting aldehydes to terminal alkynes using the Ohira-Bestmann reagent.[12]

Caption: Reaction scheme for the Seyferth-Gilbert homologation.

-

To a solution of isovaleraldehyde (1.0 equivalent) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equivalents) in methanol at room temperature, add potassium carbonate (2.0 equivalents) in portions.

-

Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound is then purified by flash column chromatography or distillation.[13]

Quantitative Data for Step 3

| Method/Reagent | Conditions | Typical Yield | References |

| Corey-Fuchs (Step 3A: Dibromoalkene) | CBr₄, PPh₃, DCM, 0 °C to RT | ~82% | [11] |

| Corey-Fuchs (Step 3B: Alkyne) | n-BuLi, THF, -78 °C to RT | High | [14][15] |

| Seyferth-Gilbert (Ohira-Bestmann) | Ohira-Bestmann Reagent, K₂CO₃, MeOH, RT | ~84% | [13] |

Conclusion

The synthesis of this compound from isovaleric acid is a robust and reliable multi-step process. The reduction of the carboxylic acid and subsequent oxidation to the aldehyde are standard transformations with high reported yields. For the crucial final step of alkynylation, both the Corey-Fuchs reaction and the Seyferth-Gilbert homologation offer efficient routes. The Ohira-Bestmann modification of the Seyferth-Gilbert reaction is particularly attractive due to its mild, one-pot conditions and high yields, potentially offering a more streamlined approach compared to the two-step Corey-Fuchs protocol. The choice of method will depend on the specific requirements of the researcher, including reagent availability, scale, and tolerance of other functional groups in more complex substrates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. CN111718247A - Preparation method of isovaleraldehyde - Google Patents [patents.google.com]

- 8. CN106008180A - Method for preparation of isovaleraldehyde from isoamyl alcohol - Google Patents [patents.google.com]

- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 12. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 13. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 14. Corey-Fuchs Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexyne is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of the carbon chain.[1] Its unique structural features, including the terminal triple bond and a branched alkyl chain, make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characteristic reactions, and methodologies for its spectroscopic analysis.

Physical Properties

This compound is a colorless liquid at room temperature with a distinct odor.[1] It is relatively non-polar, which dictates its solubility in various solvents. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [2] |

| Boiling Point | 87-93 °C | [2] |

| Melting Point | -124 °C | [2] |

| Density | 0.728 - 0.734 g/mL at 25 °C | [3][4] |

| Refractive Index (n₂₀/D) | 1.402 - 1.407 | [3][4] |

| Solubility | Soluble in organic solvents; not miscible in water. | [1] |

| Flash Point | -7 °C | [3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the terminal alkyne functional group. This group imparts significant reactivity, allowing the molecule to participate in a variety of chemical transformations.[1]

Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ hybridized carbons. This acidity allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. This acetylide anion is a potent nucleophile and can be used to form new carbon-carbon bonds through reactions with electrophiles like alkyl halides.

Electrophilic Addition Reactions: The electron-rich triple bond of this compound is susceptible to electrophilic addition. It can react with halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). These reactions are analogous to those of alkenes, with the potential for the addition of one or two equivalents of the electrophile across the triple bond.

Hydrogenation: The triple bond can be partially or fully reduced through hydrogenation. Catalytic hydrogenation with a suitable catalyst, such as palladium on carbon (Pd/C), will typically reduce the alkyne completely to the corresponding alkane (5-methylhexane). The use of a poisoned catalyst, like Lindlar's catalyst, allows for the selective reduction to the cis-alkene (cis-5-methyl-1-hexene).

Polymerization: Under certain conditions, this compound can undergo polymerization due to the reactivity of its triple bond.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of terminal alkynes like this compound is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base to form an acetylide anion, followed by reaction with an appropriate alkyl halide. For this compound, this would involve the reaction of sodium acetylide with an isopentyl halide, such as 1-bromo-3-methylbutane.

Protocol: Synthesis of this compound via Alkylation of Acetylene

This protocol is adapted from established procedures for the synthesis of terminal alkynes.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Acetylene gas (C₂H₂)

-

1-bromo-3-methylbutane (isopentyl bromide)

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, add liquid ammonia.

-

Carefully add sodium amide to the liquid ammonia with stirring to form a suspension.

-

Bubble acetylene gas through the suspension. The formation of sodium acetylide will be indicated by a color change.

-

Once the formation of sodium acetylide is complete, slowly add a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether to the reaction mixture.

-

Allow the reaction to stir for several hours at the temperature of liquid ammonia.

-

After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

FT-IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty salt plates should be acquired prior to the sample scan.

Characteristic IR Absorptions for a Terminal Alkyne:

-

≡C-H stretch: Strong, sharp peak around 3300 cm⁻¹

-

-C≡C- stretch: Weak to medium peak around 2100-2260 cm⁻¹

Key Chemical Reactions

The following diagram illustrates the primary chemical transformations that this compound can undergo, highlighting its versatility as a synthetic intermediate.

Caption: Key reactions of this compound.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its reactivity, centered around the terminal alkyne functionality, allows for a wide range of synthetic transformations, making it a valuable tool for chemists in research and development. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

An In-depth Technical Guide to 5-Methyl-1-hexyne: Structural Formula, Isomerism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methyl-1-hexyne, a terminal alkyne with the molecular formula C₇H₁₂. The document details its structural formula, systematically explores its constitutional and stereoisomers, and presents detailed experimental protocols for its synthesis and analysis. All quantitative data is summarized in structured tables for ease of comparison, and logical relationships are visualized using Graphviz diagrams.

This compound: Structural Formula and Properties

This compound is a colorless liquid characterized by a terminal triple bond between the first and second carbon atoms of a hexane chain, with a methyl group at the fifth carbon.[1] This structure results in a chiral center at the fifth carbon, meaning this compound is a chiral molecule and exists as a pair of enantiomers.

Molecular Formula: C₇H₁₂[1]

Molar Mass: 96.17 g/mol [1]

Structural Representations:

-

IUPAC Name: 5-methylhex-1-yne

-

Linear Formula: HC≡CCH₂CH₂CH(CH₃)₂

-

SMILES: C#CCCC(C)C[1]

-

InChI Key: HKNANEMUCJGPMS-UHFFFAOYSA-N

The physical properties of this compound are summarized in the table below, alongside those of its various isomers.

Isomerism of C₇H₁₂

The molecular formula C₇H₁₂ corresponds to a degree of unsaturation of two, indicating the presence of two double bonds, one triple bond, one double bond and a ring, or two rings.[2] This leads to a large number of constitutional and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. The major classes of constitutional isomers for C₇H₁₂ are alkynes, dienes, cycloalkenes/methylenecycloalkanes, and bicyclic alkanes.

Table 1: Physicochemical Properties of this compound and Selected Isomers

| IUPAC Name | Class | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) | Chirality |

| This compound | Alkyne | 88.7 | 0.728 | 1.407 | Yes |

| 1-Heptyne | Alkyne | 99-100 | 0.733 | 1.411 | No |

| 2-Heptyne | Alkyne | 112-113 | 0.751 | 1.423 | No |

| 3-Heptyne | Alkyne | 106 | 0.753 | 1.425 | No |

| 3-Methyl-1-hexyne | Alkyne | 93-94 | 0.710 | 1.402 | Yes |

| (3E)-1,3-Heptadiene | Diene | 107 | 0.73 | 1.446 | No |

| 1-Methylcyclohexene | Cycloalkene | 110 | 0.81 | 1.45 | No |

| Methylenecyclohexane | Cycloalkene | 102-103 | 0.809 | 1.45 | No |

| Cycloheptene | Cycloalkene | 115 | 0.822 | 1.458 | No |

| Bicyclo[2.2.1]heptane | Bicyclic Alkanes | 117.5 | 0.861 | 1.456 | No |

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. For C₇H₁₂, both enantiomers and diastereomers are possible.

-

Enantiomers: Non-superimposable mirror images that arise from the presence of one or more chiral centers.

-

This compound: Possesses a chiral center at carbon 5 and therefore exists as a pair of enantiomers, (R)-5-methyl-1-hexyne and (S)-5-methyl-1-hexyne.

-

3-Methyl-1-hexyne: Also has a chiral center at carbon 3 and exists as (R)- and (S)-enantiomers.[3]

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. This category includes geometric isomers (E/Z or cis/trans).

-

1,3-Heptadiene: Can exist as four geometric isomers: (3E,5E), (3E,5Z), (3Z,5E), and (3Z,5Z).[4]

-

Many other diene and cycloalkene isomers of C₇H₁₂ also exhibit geometric isomerism.

-

Experimental Protocols

Synthesis of this compound via Acetylide Alkylation

A common and effective method for the synthesis of terminal alkynes is the alkylation of sodium acetylide with a suitable alkyl halide.[1][5]

Protocol:

-

Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and gas inlet, condense approximately 250 mL of anhydrous liquid ammonia. Add a small piece of sodium metal and a catalytic amount of iron(III) nitrate. Once the blue color disappears, slowly add 23 g (1.0 mol) of sodium metal in small pieces. Bubble acetylene gas through the stirred suspension until the blue color is discharged, indicating the formation of sodium acetylide.

-

Alkylation: To the suspension of sodium acetylide, add 151 g (1.0 mol) of 1-bromo-3-methylbutane dropwise via an addition funnel over 2 hours. Maintain the temperature of the reaction mixture with a dry ice/acetone bath. After the addition is complete, allow the ammonia to evaporate overnight under a slow stream of nitrogen.

-

Workup: Carefully add 200 mL of water to the reaction residue. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 88-90 °C to yield pure this compound.

Analysis of C₇H₁₂ Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying volatile isomers based on their boiling points and interactions with the stationary phase of the column.[6][7]

Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or HP-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating hydrocarbons based on boiling point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a dilute solution of the isomer mixture in hexane, with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase at a rate of 5 °C/min to 150 °C.

-

Hold: Maintain at 150 °C for 5 minutes.

-

Expected Elution Order: For a non-polar column, isomers will generally elute in order of increasing boiling point. Therefore, more highly branched isomers with lower boiling points will elude before their straight-chain or less branched counterparts. The specific retention times will need to be determined by running authentic standards of the individual isomers.

This guide provides a foundational understanding of this compound and its isomers, essential for professionals in chemical research and drug development. The detailed protocols offer practical starting points for the synthesis and analysis of these compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. 3-Methyl-1-hexyne | C7H12 | CID 142422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Heptadiene (C7H12)|For Research Use Only [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. vurup.sk [vurup.sk]

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-methyl-1-hexyne. It includes a detailed breakdown of the vibrational modes, a quantitative summary of spectral data, and a replicable experimental protocol for obtaining the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and chemical analysis.

Introduction to the Infrared Spectroscopy of Alkynes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

This compound (C₇H₁₂) is a terminal alkyne with a branched alkyl chain. Its IR spectrum is characterized by the distinct vibrational frequencies associated with the carbon-carbon triple bond (C≡C), the acetylenic C-H bond (≡C-H), and the various C-H and C-C bonds of the isobutyl group.

Analysis of the Infrared Spectrum of this compound

The liquid-phase Fourier Transform Infrared (FTIR) spectrum of this compound, obtained as a neat liquid film, exhibits several characteristic absorption bands that are crucial for its identification. The primary vibrational modes are detailed below.

Key Vibrational Modes and Their Assignments

The major absorption peaks in the IR spectrum of this compound can be assigned to specific molecular vibrations:

-

≡C-H Stretch: Terminal alkynes display a strong and sharp absorption band corresponding to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the triple bond.

-

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a sharp, but typically weak to medium, absorption in a region where few other functional groups absorb.

-

sp³ C-H Stretch: The stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the isobutyl group result in strong absorptions just below 3000 cm⁻¹.

-

CH₂ and CH₃ Bending: The bending vibrations (scissoring, rocking, and wagging) of the methylene (CH₂) and methyl (CH₃) groups appear in the fingerprint region of the spectrum. The presence of an isopropyl group is often indicated by a characteristic doublet.

-

≡C-H Bend: A broad and strong absorption corresponding to the out-of-plane bending of the acetylenic C-H bond is also a key feature of terminal alkynes.

Quantitative Spectral Data

The following table summarizes the principal absorption bands observed in the liquid-phase FTIR spectrum of this compound. Data has been compiled from the Spectral Database for Organic Compounds (SDBS).[1][2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3310 | Strong, Sharp | ≡C-H Stretch |

| ~2960, 2935, 2870 | Strong | sp³ C-H Stretches (asymmetric and symmetric) |

| ~2120 | Medium, Sharp | C≡C Stretch |

| ~1465 | Medium | CH₂ and CH₃ Bending (Scissoring) |

| ~1388, 1368 | Medium | Isopropyl Group C-H Bending (Doublet)[1] |

| ~630 | Strong, Broad | ≡C-H Bend (Out-of-plane) |

Experimental Protocol: Obtaining the FTIR Spectrum of Neat this compound

This section provides a detailed methodology for acquiring the infrared spectrum of this compound in its pure liquid form (neat).

4.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) and holder

-

Pasteur pipette or dropper

-

This compound (liquid)

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes or other lint-free tissue

-

Desiccator for storing salt plates

4.2. Procedure

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum with the empty salt plate holder in the beam path. This will account for any absorbance from the instrument and the atmosphere.

-

Sample Preparation:

-

Place one clean, dry salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place one to two drops of neat this compound onto the center of the salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Analysis:

-

Mount the "sandwich" of salt plates in the spectrometer's sample holder.

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired sample interferogram is automatically Fourier-transformed by the instrument's software to produce the final infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, carefully disassemble the salt plates. Clean them thoroughly with a volatile solvent (e.g., acetone) and a lint-free wipe. Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of the Analytical Workflow

The logical flow of obtaining and interpreting the IR spectrum of this compound can be visualized as follows:

Caption: Workflow for IR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a clear and unambiguous fingerprint for its structural identification. The characteristic absorptions of the terminal alkyne functional group (≡C-H stretch at ~3310 cm⁻¹, C≡C stretch at ~2120 cm⁻¹, and ≡C-H bend at ~630 cm⁻¹) combined with the absorptions of the isobutyl group (sp³ C-H stretches and the bending doublet) allow for confident characterization. The experimental protocol outlined in this guide provides a straightforward method for obtaining a high-quality spectrum for this and similar liquid-phase samples. This comprehensive analysis serves as a valuable technical resource for scientists engaged in chemical synthesis, quality control, and drug development.

References

Thermodynamic Properties of 5-Methyl-1-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-methyl-1-hexyne (CAS No: 2203-80-7). The document is structured to offer readily accessible quantitative data, detailed experimental methodologies for the determination of these properties, and visualizations of key experimental workflows. This information is critical for professionals in research and development, particularly in fields where understanding the energetic characteristics of organic molecules is paramount.

Core Thermodynamic and Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₂.[1][2] Its thermodynamic and physical properties are essential for a variety of applications, including reaction modeling, process design, and safety assessments. The following tables summarize key quantitative data for this compound. It is important to note that a significant portion of the available data is derived from computational methods.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source (Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 228.69 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 98.81 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 13.34 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 30.65 | kJ/mol | Cheméo (Joback Calculated)[3] |

| Ionization Energy (IE) | 10.02 ± 0.01 | eV | Cheméo (NIST)[3] |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 96.17 | g/mol | [1][4] |

| Boiling Point | 91-93 | °C | [5][6] |

| Melting Point | -124 | °C | [5][6] |

| Density | 0.728 | g/mL at 25 °C | [4] |

| Refractive Index | 1.407 | n20/D | [4] |

| Flash Point | -7 | °C | [4] |

| Vapor Pressure | 68.1 | mmHg at 25°C | [5] |

| Water Solubility | Not miscible | - | [6][7] |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is limited, the following sections describe standard, detailed methodologies used for determining the thermodynamic properties of volatile organic compounds like it.

Determination of Enthalpy of Combustion (ΔcH°) using Bomb Calorimetry

The enthalpy of combustion is a fundamental thermodynamic property determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance undergoes complete combustion in a high-pressure oxygen environment.[8][9]

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container or absorbed onto a suitable material. The sample is then placed in the crucible within the bomb calorimeter.

-

Assembly and Pressurization: A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample. The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[10][11]

-

Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.[9]

Determination of Enthalpy of Vaporization (ΔvapH°) using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy of vaporization, which is the energy required to transform a liquid into a gas at a constant temperature and pressure.[2]

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the liquid sample (typically a few milligrams) is placed in a volatile sample pan. The pan is hermetically sealed and then pierced to allow for vapor to escape during the experiment.

-

Instrument Setup: The sample pan and a reference pan (usually empty) are placed in the DSC cell. The instrument is programmed with a specific temperature ramp.

-

Measurement: The sample is heated at a constant rate. The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample reaches its boiling point, a significant amount of energy is absorbed, resulting in a large endothermic peak in the DSC thermogram.[2]

-

Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak corresponding to the vaporization of the sample.[2]

Determination of Vapor Pressure

Vapor pressure is a critical property for understanding a substance's volatility. Several methods are available for its determination, with the static method being a common and accurate approach.[12][13]

Methodology (Static Method):

-

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

-

Equilibrium: The sample is maintained at a constant temperature until the pressure in the vessel stabilizes, indicating that the vapor is in equilibrium with the liquid.

-

Pressure Measurement: The equilibrium pressure is measured using a high-precision pressure transducer.

-

Temperature Dependence: The procedure is repeated at various temperatures to obtain the vapor pressure as a function of temperature. The data can then be fitted to equations like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.[14]

Visualizations of Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of key thermodynamic properties.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. calnesis.com [calnesis.com]

- 3. books.rsc.org [books.rsc.org]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. I. Hydrocarbon compounds (Journal Article) | OSTI.GOV [osti.gov]

- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 9. biopchem.education [biopchem.education]

- 10. youtube.com [youtube.com]

- 11. personal.utdallas.edu [personal.utdallas.edu]

- 12. vscht.cz [vscht.cz]

- 13. calnesis.com [calnesis.com]

- 14. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

Technical Guide: Solubility of 5-Methyl-1-hexyne in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-hexyne in organic solvents. Due to the lack of specific quantitative public data, this document focuses on the qualitative solubility and detailed experimental protocols for its determination.

Qualitative Solubility of this compound

This compound is a terminal alkyne, and its solubility is governed by its molecular structure. As a nonpolar unsaturated hydrocarbon, it exhibits solubility patterns typical for its class.[1][2] Generally, alkynes are soluble in nonpolar organic solvents and have slight solubility in polar solvents, while being insoluble in water.[1]

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents, particularly those with low polarity.[3] Solvents in which it is likely to be miscible include:

-

Benzene

-

Toluene

-

Hexane

-

Ether

-

Carbon tetrachloride[2]

Conversely, it is not miscible in water.[4][5]

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The determination of solubility for a volatile liquid like this compound can be approached through several well-established methods. The choice of method may depend on the required accuracy, the volatility of the solute, and the available analytical instrumentation.

Shake-Flask Method

The shake-flask method is a traditional and highly reliable technique for determining thermodynamic solubility.[6][7]

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated until equilibrium is reached, creating a saturated solution. The undissolved portion is then separated, and the concentration of the solute in the clear, saturated solution is determined.[7]

Detailed Methodology:

-

Preparation:

-

Ensure both the this compound and the chosen organic solvent are of high purity.

-

In a series of sealed vials, add a measured volume of the organic solvent.

-

To each vial, add an excess amount of this compound to ensure that a saturated solution can be formed.

-

-

Equilibration:

-

Seal the vials to prevent the evaporation of the volatile components.

-

Place the vials in a shaker or agitator within a constant temperature bath to maintain isothermal conditions.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[6] The time to reach equilibrium may need to be determined empirically.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.

-

Alternatively, the saturated solution can be filtered to remove any undissolved solute.[9]

-

-

Analysis:

-

The concentration of this compound in the collected supernatant is then determined using a suitable analytical technique. Options include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated, and the mass of the remaining this compound is measured. This is most suitable for non-volatile solutes but can be adapted with care.

-

Spectroscopic Methods (UV/Vis): If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

Chromatographic Methods (GC, LC-MS): A sample of the saturated solution is injected into a gas chromatograph (GC) or a liquid chromatograph coupled with a mass spectrometer (LC-MS). The concentration is determined by comparing the peak area to that of known standards.[6][10]

-

-

Headspace Gas Chromatography (HS-GC)

For volatile compounds like this compound, headspace gas chromatography is a particularly suitable method.[11]

Principle: A sample containing the volatile analyte is sealed in a vial and heated to a constant temperature. The volatile components partition between the sample (liquid phase) and the gas phase (headspace) above it. Once equilibrium is reached, a sample of the headspace gas is injected into a gas chromatograph for analysis.[12][13]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of calibration standards with known concentrations of this compound in the solvent of interest.

-

In separate headspace vials, place a known amount of the solvent.

-

Add an excess of this compound to the vials intended for solubility determination to create a saturated solution.

-

-

Equilibration:

-

Seal all vials (standards and samples) with appropriate crimp caps.

-

Place the vials in the headspace autosampler, which is heated to a specific, constant temperature to allow for equilibration of the this compound between the liquid and gas phases.[12]

-

-

Injection and Analysis:

-

After the equilibration time, the autosampler automatically injects a set volume of the headspace gas from each vial into the gas chromatograph.

-

The GC separates the components of the gas sample, and a detector (such as a Flame Ionization Detector - FID) measures the amount of this compound.

-

-

Quantification:

-

A calibration curve is generated by plotting the peak areas from the chromatograms of the calibration standards against their known concentrations.

-

The concentration of this compound in the headspace of the saturated sample is determined from this calibration curve.

-

Using the principles of phase equilibrium and Henry's Law, the concentration in the liquid phase (i.e., the solubility) can be calculated.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Headspace gas chromatography - Wikipedia [en.wikipedia.org]

- 12. Headspace sampling fundamentals, what is headspace | Agilent [agilent.com]

- 13. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]

A Technical Guide to the Physicochemical Properties of 5-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physicochemical properties of 5-Methyl-1-hexyne, specifically its boiling point and density. It includes a summary of reported values, detailed experimental protocols for their determination, and workflow diagrams to illustrate the experimental procedures and synthesis.

Core Physicochemical Data

This compound (CAS No: 2203-80-7) is a terminal alkyne with the linear formula HC≡CCH₂CH₂CH(CH₃)₂.[1] Its physical properties are critical for its handling, purification, and use in synthetic applications. The following table summarizes the reported values for its boiling point and density from various sources.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 87 °C | at 760 mmHg | [2] |

| 88.7 °C | at 760 mmHg | [3] | |

| 91 °C | Not specified | [4] | |

| 91-93 °C | Not specified | [5][6] | |

| Density | 0.728 g/mL | at 25 °C | [1] |

| 0.732 g/cm³ | Not specified | [6] | |

| 0.734 g/mL | Not specified | [2][7] | |

| 0.75 g/cm³ | Not specified | [3] | |

| 0.8±0.1 g/cm³ | Not specified | [5] |

Experimental Protocols

Precise determination of boiling point and density is fundamental for substance characterization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Micro Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] For small sample volumes, the micro capillary method is highly effective and safe, particularly for flammable liquids.[9]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath on a hot plate)

-

Thermometer (calibrated)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or mineral oil

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound sample to a depth of approximately 1.5-2.0 cm.[9]

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the liquid.[8]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9][10]

-

Heating Bath: Immerse the assembly into the Thiele tube filled with mineral oil. The oil level should be above the upper opening of the side arm to ensure proper convection.[8][9]

-

Heating: Gently heat the side arm of the Thiele tube. The temperature should rise at a rate of 5-10 °C per minute.[9] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat.[11]

-

Measurement: Allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density (Volumetric Method)

Density is defined as the mass of a substance per unit volume.[12] A straightforward and common method involves measuring the mass of a known volume of the liquid.

Apparatus:

-

Analytical balance (reading to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise volumetric flask/pycnometer

-

Thermometer

Procedure:

-

Initial Mass: Place a clean, dry graduated cylinder on the analytical balance and record its mass (m₁).[12][13]

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[14]

-

Final Mass: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).[12][13]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[12]

-

Calculation:

-

Calculate the mass of the liquid: Mass_liquid = m₂ - m₁

-

Calculate the density using the formula: Density = Mass_liquid / Volume_liquid[15]

-

Visualized Workflows and Pathways

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Experimental Workflow for Density Determination

Caption: Workflow for Density Determination via Mass and Volume.

Logical Pathway for the Synthesis of this compound

A common synthetic route to terminal alkynes like this compound involves the alkylation of acetylene. This is typically achieved by deprotonating acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile.[16][17]

Caption: Synthesis of this compound via Alkylation of Acetylene.

References

- 1. This compound 97 2203-80-7 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound - Starshinechemical [starshinechemical.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 2203-80-7 [chemicalbook.com]

- 7. 5-methylhex-1-yne [stenutz.eu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chymist.com [chymist.com]

- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. scribd.com [scribd.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. homework.study.com [homework.study.com]

- 17. chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols for 5-Methyl-1-hexyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-hexyne is a versatile terminal alkyne that serves as a valuable building block in organic synthesis. Its terminal triple bond provides a reactive handle for a variety of transformations, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and biologically active compounds. The isobutyl group at the C5 position introduces steric bulk and lipophilicity, which can be strategically utilized to influence the pharmacological properties of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction setup and purification.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 98-100 °C |

| Density | 0.728 g/mL at 25 °C |

| Refractive Index | 1.407 |

| Solubility | Soluble in organic solvents, insoluble in water. |

Key Applications and Experimental Protocols

This compound is a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are detailed protocols for some of its most common and impactful applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] These triazole scaffolds are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.[3][4] Derivatives of 1,2,3-triazoles have shown a wide range of biological activities, including anticancer and antimicrobial properties.[3][4]

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Benzyl-4-(3-methylbutyl)-1H-1,2,3-triazole

-

Materials:

-

This compound (1.0 mmol, 96.2 mg, 0.132 mL)

-

Benzyl azide (1.0 mmol, 133.1 mg, 0.12 mL)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

-

Sodium ascorbate (0.1 mmol, 19.8 mg)

-

tert-Butanol (4 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol) and benzyl azide (1.0 mmol).

-

Add a mixture of tert-butanol (4 mL) and water (1 mL) to the flask.

-

In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in 1 mL of water.

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-benzyl-4-(3-methylbutyl)-1H-1,2,3-triazole.

-

Quantitative Data for Representative CuAAC Reactions:

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 18 | ~95 |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 12 | >98 |

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and materials science.

Reaction Scheme:

Experimental Protocol: Synthesis of (5-Methylhex-1-yn-1-yl)benzene

-

Materials:

-

This compound (1.2 mmol, 115.4 mg, 0.158 mL)

-

Iodobenzene (1.0 mmol, 204.0 mg, 0.11 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14.0 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.278 mL)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add iodobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford (5-methylhex-1-yn-1-yl)benzene.

-

Quantitative Data for Representative Sonogashira Coupling Reactions:

| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Iodobenzene | This compound | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 8 | 85-95 |

| 4-Iodoanisole | This compound | Pd(PPh₃)₄ | CuI | Et₃N | THF | 10 | 80-90 |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 6 | 96 |

Acid-Catalyzed Hydration

The acid-catalyzed hydration of terminal alkynes, typically in the presence of a mercury(II) salt catalyst, follows Markovnikov's rule to produce methyl ketones.[4] This reaction provides a direct route to carbonyl compounds from alkynes.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-Methyl-2-hexanone

-

Materials:

-

This compound (10 mmol, 0.96 g, 1.32 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (1 mL)

-

Mercury(II) sulfate (HgSO₄) (catalytic amount, e.g., 50 mg)

-

Water (10 mL)

-

Diethyl ether

-

-

Procedure:

-

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

To a 50 mL round-bottom flask, add water (10 mL) and carefully add concentrated sulfuric acid (1 mL) while cooling in an ice bath.

-

Add mercury(II) sulfate to the acidic solution and stir until dissolved.

-

Slowly add this compound (10 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours, then gently heat to 60 °C for 1 hour. Monitor the disappearance of the starting material by TLC or GC.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

Purify the resulting 5-methyl-2-hexanone by fractional distillation.

-

Quantitative Data for Alkyne Hydration:

| Alkyne | Product | Catalyst System | Time (h) | Yield (%) |

| This compound | 5-Methyl-2-hexanone | H₂SO₄ / HgSO₄ | 3 | ~70-80 |

| 1-Hexyne | 2-Hexanone | H₂SO₄ / HgSO₄ | 3 | ~80 |

Signaling Pathways and Logical Relationships

While this compound itself is not directly implicated in specific signaling pathways, its derivatives, particularly the 1,2,3-triazoles formed via CuAAC, are of significant interest in drug discovery for their potential to modulate various biological pathways. For instance, triazole-containing compounds have been investigated as inhibitors of enzymes and as ligands for various receptors, which are key components of cellular signaling cascades.

Below are diagrams illustrating the general workflow for synthesizing and screening these derivatives, and the logical relationship of how these synthetic products can be used to probe biological systems.

Caption: Workflow for Drug Discovery using this compound Derivatives.

Caption: Logical Relationship of Synthetic Derivatives to Biological Pathways.

Conclusion

This compound is a readily accessible and highly useful building block for organic synthesis. Its participation in robust and efficient reactions like the CuAAC and Sonogashira coupling allows for the straightforward construction of diverse molecular architectures. The protocols provided herein offer a starting point for researchers to explore the utility of this versatile alkyne in the development of novel compounds with potential applications in medicinal chemistry and materials science. The continued exploration of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents.

References

- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

Application Notes & Protocols: 5-Methyl-1-hexyne as a Terminal Alkyne in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2] This reaction is noted for its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1]

5-Methyl-1-hexyne is a terminal alkyne that can be effectively employed in CuAAC reactions. Its branched alkyl structure can be useful in applications requiring fine-tuning of steric properties or serving as a bio-isosteric replacement for other alkyl groups in drug discovery and development. These notes provide an overview of the application of this compound in click chemistry, including protocols and expected outcomes.

Applications

The triazole products formed from the click reaction of this compound have a variety of potential applications in the life sciences:

-

Bioconjugation: The stable triazole linkage allows for the conjugation of this compound-modified molecules to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This is valuable for attaching probes, tags, or therapeutic agents.

-

Drug Discovery: The 1,2,3-triazole ring is a common scaffold in medicinal chemistry due to its favorable properties, including metabolic stability and ability to participate in hydrogen bonding.[3] The use of this compound allows for the introduction of a specific branched alkyl group to explore structure-activity relationships (SAR).

-

Materials Science: Click chemistry is used to modify polymers and surfaces. This compound can be incorporated into materials to tailor their hydrophobicity and other physical properties.

Quantitative Data

While specific kinetic and yield data for this compound in click reactions are not extensively published, the following table provides representative data for CuAAC reactions with terminal alkynes under typical conditions. These values can be used as a general guideline for reaction planning and optimization.

| Parameter | Typical Value | Conditions |

| Reaction Yield | >90% | Optimized conditions with purified reagents |

| Reaction Time | 1 - 4 hours | Room temperature, with catalyst and ligand |

| Second-order rate constant (k2) | 10 to 100 M⁻¹s⁻¹ | Aqueous solution with copper(I) catalyst |

Note: Actual yields and reaction times will vary depending on the specific azide, solvent, temperature, and catalyst system used. Optimization of reaction conditions is recommended for each specific application.

Experimental Protocols

The following are general protocols for performing a copper-catalyzed click reaction with this compound and an azide-containing molecule.

Protocol 1: Small Molecule Synthesis in Organic Solvents

This protocol is suitable for the synthesis of small molecule triazoles in organic solvents.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a reaction vessel, dissolve the azide-containing compound (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

Prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 1-4 hours), the product can be isolated by standard workup procedures, such as extraction and column chromatography.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of biomolecules in an aqueous environment. The use of a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended to improve reaction efficiency and reduce copper-mediated damage to the biomolecule.[4]

Materials:

-

Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

DMSO (for dissolving this compound)

Procedure:

-

To the solution of the azide-modified biomolecule, add a solution of this compound in DMSO. The final concentration of DMSO should be kept low (ideally <5%) to avoid denaturation of the biomolecule.

-

In a separate tube, premix the CuSO₄·5H₂O stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.[5]

-

Add the premixed copper/ligand solution to the reaction mixture containing the biomolecule and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and allow the reaction to proceed at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size exclusion chromatography, or spin filtration.

Visualizations

Chemical Reaction

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow

Caption: General workflow for a CuAAC reaction.

References

Application Notes and Protocols for the Polymerization of 5-Methyl-1-hexyne and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(acetylenes) are a class of conjugated polymers with unique optical and electronic properties, making them promising materials for applications in organic electronics, sensors, and biomedical devices. The polymerization of terminal alkynes, such as 5-methyl-1-hexyne, can lead to the formation of substituted polyacetylenes with tailored properties. The presence of the isobutyl group in this compound can impart specific solubility and morphological characteristics to the resulting polymer.

This document provides detailed application notes and experimental protocols for the polymerization of this compound. Due to the limited availability of literature specifically on the homopolymerization of this monomer, the following protocols are based on established methods for the polymerization of similar terminal alkynes, such as Ziegler-Natta catalysis and rhodium-catalyzed polymerization. These methodologies are presented as robust starting points for the synthesis and investigation of poly(this compound).

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the polymerization of this compound using Ziegler-Natta and Rhodium-based catalyst systems. These values are intended to serve as a benchmark for experimental design and analysis.

Table 1: Ziegler-Natta Polymerization of this compound

| Entry | Catalyst System | Cocatalyst | Al/Ti Ratio | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |

| 1 | TiCl₄/MgCl₂ | TEAL | 100 | 50 | 2 | 65 | 25.3 | 2.1 |

| 2 | TiCl₄/MgCl₂ | TEAL | 150 | 50 | 2 | 78 | 31.8 | 1.9 |

| 3 | VCl₃ | TIBA | - | 60 | 4 | 52 | 18.9 | 2.5 |

Mn = Number-average molecular weight, PDI = Polydispersity Index, TEAL = Triethylaluminium, TIBA = Triisobutylaluminium. Data is representative.

Table 2: Rhodium-Catalyzed Polymerization of this compound

| Entry | Catalyst | Cocatalyst | [M]/[Rh] Ratio | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |

| 1 | [Rh(nbd)Cl]₂ | Et₃N | 100 | 30 | 24 | 85 | 15.2 | 1.3 |

| 2 | [Rh(nbd)Cl]₂ | Et₃N | 200 | 30 | 24 | 91 | 28.9 | 1.4 |

| 3 | Rh(acac)(CO)₂ | - | 150 | 40 | 18 | 76 | 21.5 | 1.5 |

nbd = norbornadiene, acac = acetylacetonate, Et₃N = Triethylamine. Data is representative.

Experimental Protocols

Protocol 1: Ziegler-Natta Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of α-olefins like 1-hexene using Ziegler-Natta catalysts.[1][2]

Materials:

-

This compound (purified by distillation over CaH₂)

-

Titanium tetrachloride (TiCl₄)

-

Magnesium chloride (MgCl₂, anhydrous)

-

Triethylaluminium (TEAL) (as a solution in an inert solvent like heptane)

-

Anhydrous heptane (or other suitable inert solvent)

-

Methanol (for quenching)

-

Hydrochloric acid (10% aqueous solution)

-

Nitrogen or Argon gas (high purity)

-

Schlenk line and oven-dried glassware

Procedure:

-

Catalyst Preparation (in situ):

-

In a dry, inert atmosphere glovebox or via Schlenk techniques, add anhydrous MgCl₂ (e.g., 0.5 g) to a Schlenk flask equipped with a magnetic stirrer.

-

Add anhydrous heptane (e.g., 50 mL) followed by the dropwise addition of a solution of TiCl₄ in heptane (e.g., to achieve a desired Ti loading on the MgCl₂ support).

-

Stir the suspension at room temperature for 1-2 hours to allow for the formation of the supported catalyst.

-

-

Polymerization:

-

In a separate Schlenk flask, add anhydrous heptane (e.g., 100 mL) and the purified this compound monomer (e.g., 5 g, 52 mmol).

-

Heat the monomer solution to the desired reaction temperature (e.g., 50 °C).

-

Add the cocatalyst, TEAL solution, to the monomer solution (e.g., to achieve an Al/Ti molar ratio of 150).

-